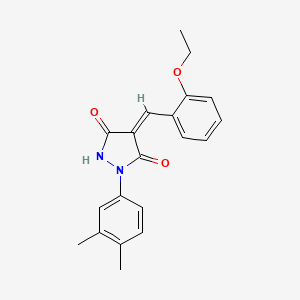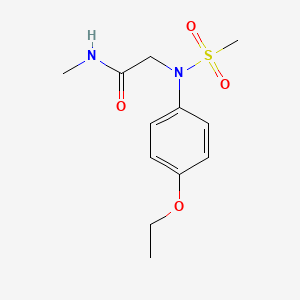
1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives typically involves the condensation of appropriate aldehydes with hydrazine derivatives. In the context of the compound , the synthesis might include the condensation of a 3,4-dimethylphenyl-aldehyde with an ethoxybenzylidene derivative under controlled conditions to form the pyrazolidinedione core. The precise synthesis route can vary based on the starting materials and the desired purity and yield of the final product. Studies on similar compounds have shown that the choice of solvent, catalyst, and reaction conditions significantly affects the synthesis efficiency and outcome (Tanak, Agar, & Yavuz, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolidinediones is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific compound "1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione" features additional phenyl and ethoxybenzylidene groups, which influence its electronic and steric properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are essential tools for analyzing the molecular structure, confirming the compound's identity, and elucidating its stereochemistry. The intermolecular and intramolecular hydrogen bonding plays a crucial role in stabilizing the compound's structure and affecting its reactivity and physical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazolidinediones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and reaction conditions. The presence of a dimethylphenyl group and an ethoxybenzylidene moiety in the compound can influence its reactivity towards different reagents and conditions, leading to a wide range of potential reaction pathways and products. These reactions are crucial for the modification of the compound for specific applications or further functionalization (Yu, Aumann, Fröhlich, Roths, & Hecht, 1997).
Physical Properties Analysis
The physical properties of "1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione," such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the intermolecular forces at play. The compound's solubility in various solvents can provide insights into its potential applications and handling requirements. The melting point and crystalline form are important for its characterization, storage, and use in further reactions (Liu, Li, Li, & Miao, 2008).
Chemical Properties Analysis
The chemical properties of the compound, including acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are crucial for understanding its behavior in chemical reactions and potential applications. The electronic structure, particularly the distribution of electron density and the presence of electron-withdrawing or electron-donating groups, significantly affects these properties. Computational modeling and experimental studies are vital for exploring these aspects in detail and predicting the compound's reactivity patterns and stability (Tanak, Agar, & Yavuz, 2011).
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-18-8-6-5-7-15(18)12-17-19(23)21-22(20(17)24)16-10-9-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTASKULNGVSOJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)



![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)



![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)